

An In-depth Technical Guide to 4-Benzylloxychlorobenzene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Benzylloxychlorobenzene**

Cat. No.: **B1329826**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **4-benzylloxychlorobenzene**. The document details the physicochemical characteristics of the compound, offering tabulated data for easy reference. A detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, along with methodologies for its purification and characterization using modern spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who may utilize **4-benzylloxychlorobenzene** as a key intermediate or building block in the synthesis of more complex molecules.

Chemical Properties and Structure

4-Benzylloxychlorobenzene, also known as 1-chloro-4-(phenylmethoxy)benzene, is an aromatic ether. Its structure consists of a chlorophenyl group linked to a benzyl group through an ether linkage.

Chemical Structure

The chemical structure of **4-benzylloxychlorobenzene** is depicted below:

IUPAC Name: 1-chloro-4-(phenylmethoxy)benzene[1] Canonical SMILES:

C1=CC=C(C=C1)COc2cc(C=C2)Cl[1] InChI: InChI=1S/C13H11ClO/c14-12-6-8-13(9-7-

12)15-10-11-4-2-1-3-5-11/h1-9H,10H2[1] InChIKey: OBCBJNFGAMHBTC-UHFFFAOYSA-N[1]

Physicochemical Properties

The key physicochemical properties of **4-benzyloxychlorobenzene** are summarized in the table below for quick reference.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₁ ClO	[2]
Molecular Weight	218.68 g/mol	[2]
Appearance	White solid	
Melting Point	70 °C	[3]
Boiling Point	321.0 ± 17.0 °C (Predicted)	[3]
Density	1.175 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Insoluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane.	
LogP	3.919	

Experimental Protocols

Synthesis of 4-Benzyloxychlorobenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers.[4][5][6] This procedure involves the reaction of a phenoxide ion with a primary alkyl halide. For the synthesis of **4-benzyloxychlorobenzene**, 4-chlorophenol is deprotonated with a base to form the 4-chlorophenoxyde ion, which then undergoes a nucleophilic substitution reaction with benzyl chloride.

Reaction Scheme:

- 4-Chlorophenol
- Sodium hydroxide (NaOH)
- Benzyl chloride ($C_6H_5CH_2Cl$)
- Ethanol (or another suitable solvent like DMF or DMSO)[4]
- Diethyl ether (for extraction)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Deionized water
- Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 equivalent) in ethanol.
- To the stirred solution, add a stoichiometric amount of sodium hydroxide (1.0 equivalent) to form the sodium 4-chlorophenoxyde. The reaction is typically exothermic.
- Alkylation: To the resulting phenoxide solution, add benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Partition the residue between diethyl ether and water.
- Separate the organic layer, and wash it sequentially with 5% aqueous sodium hydroxide solution, water, and finally with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude **4-benzyloxychlorobenzene** can be purified by recrystallization to obtain a crystalline solid.[7][8][9]

A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.[10][11]

- Dissolve the crude product in a minimum amount of hot ethanol.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
- Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and charcoal.
- Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
- Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Characterization

Spectroscopic Analysis

The structure and purity of the synthesized **4-benzyloxychlorobenzene** can be confirmed using various spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the chlorophenyl and benzyl groups, as well as a singlet for the benzylic methylene protons. The aromatic region will likely show two sets of doublets for the para-substituted chlorophenyl ring and a multiplet for the monosubstituted benzyl ring. The benzylic protons should appear as a singlet around 5.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the chlorine atom and the carbons of the benzyloxy group will have characteristic chemical shifts.

The FTIR spectrum will provide information about the functional groups present in the molecule.[\[12\]](#)[\[13\]](#) Key absorption bands are expected for:

- C-O-C (ether) stretching: Strong absorption band in the region of 1250-1000 cm^{-1} .
- Aromatic C=C stretching: Bands in the 1600-1450 cm^{-1} region.[\[14\]](#)
- Aromatic C-H stretching: Bands above 3000 cm^{-1} .[\[14\]](#)
- C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm^{-1} .[\[14\]](#)

Mass spectrometry will confirm the molecular weight of the compound.[\[15\]](#) The mass spectrum is expected to show a molecular ion peak (M^+) at m/z corresponding to the molecular weight of **4-benzyloxychlorobenzene** (218.68 g/mol). Due to the presence of chlorine, an $\text{M}+2$ peak with approximately one-third the intensity of the M^+ peak should be observed, corresponding to the ^{37}Cl isotope.[\[16\]](#) Common fragmentation patterns may include the loss of the benzyl group or the chlorophenyl group.[\[17\]](#)

Logical Relationships and Workflows

Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis and purification of **4-benzyloxychlorobenzene**.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **4-benzyloxychlorobenzene**.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of **4-benzyloxychlorobenzene**. The tabulated data and comprehensive experimental protocols are intended to be a practical resource for laboratory work. The provided synthesis workflow diagram offers a clear visual representation of the process. As a versatile chemical intermediate, a thorough understanding of the properties and synthesis of **4-benzyloxychlorobenzene** is crucial for its effective application in research and development, particularly in the synthesis of novel organic compounds with potential biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-chloro-4-(phenylmethoxy)- | C13H11ClO | CID 139062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. francis-press.com [francis-press.com]

- 6. francis-press.com [francis-press.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Benzylchlorobenzene: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329826#4-benzylchlorobenzene-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com